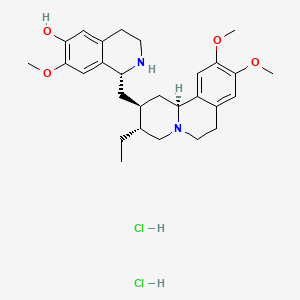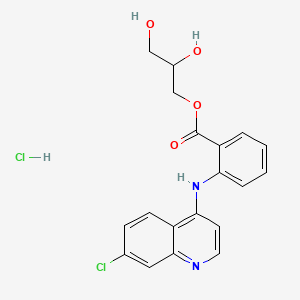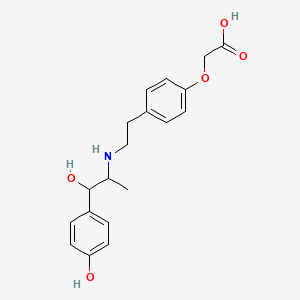
Imazapic
Vue d'ensemble
Description
Imazapic is a chemical used as an herbicide. It controls many broad leaf weeds and controls or suppresses some grasses in pasture, rangeland, and certain types of turf . It has a half-life of around 120 days in soil . Imazapic is considered an environmental hazard due to its harmful effects on aquatic life .
Synthesis Analysis
Imazapic is an imidazolinone herbicide. Its mode of action is the inhibition of acetohydroxy acid synthase (AHAS or ALS) which catalyses the production of three branched chain amino acids, valine, leucine, and isoleucine, required for protein synthesis and cell growth .
Molecular Structure Analysis
The IUPAC name for Imazapic is 5-methyl-2-[4-methyl-5-oxo-4-(propan-2-yl)-4,5-dihydro-1H-imidazol-2-yl]pyridine-3-carboxylic acid . The molecular formula is C14H17N3O3 .
Chemical Reactions Analysis
Imazapic degradation in soil under various environmental conditions has been studied. The results indicated that the imazapic degradation rate increased with an increase in temperature, soil pH, and soil moisture, and decreased with organic matter content . The use of biogas slurry as a soil amendment accelerated imazapic degradation .
Physical And Chemical Properties Analysis
Imazapic is a white powdered solid . It has a melting point of 206 °C and decomposes prior to boiling . It has a solubility in water of 1.92 g/L at 15 °C, 2.23 g/L at 25 °C, and 2.63 g/L at 35 °C . The vapour pressure is approximately 2.7 x 10-9 Pa at 20 °C and 7.5 x 10-9 Pa at 25 °C .
Applications De Recherche Scientifique
Agricultural Weed Management
Imazapic is widely used in agriculture for the control of grasses and broadleaf weeds. It is particularly effective in peanut and sugarcane production due to its high efficiency and broad-spectrum application. The herbicide works by inhibiting a critical enzyme system in plants, which is essential for their growth .
Post-Fire Vegetation Control
In ecological management, Imazapic is applied on a landscape scale to control vegetative growth after fires. This helps in managing invasive species and promoting the recovery of native vegetation .
Soil Adsorption and Degradation
The behavior of Imazapic in soils, including its adsorption and degradation, is a significant area of study. Factors such as temperature, soil pH, moisture, and organic matter content influence the degradation rate of Imazapic .
Impact on Wildlife Forage
Research has been conducted to evaluate the impact of Imazapic treatments on the quality and availability of forage for wildlife, such as mule deer. This is crucial for understanding the ecological effects of herbicide use .
Water Quality and Herbicide Drift
Imazapic’s efficacy can be affected by rainfall, which can cause the herbicide to leach into deeper soil layers or into water bodies, potentially affecting water quality and non-target species .
Herbicide Persistence
The persistence of Imazapic in agricultural environments, especially in irrigated crops like rice, is studied to understand its long-term effects on soil health and subsequent crops .
Sorption Enhancement
Advancements in sorption technology involve modifying biochar with chitosan to enhance the sorption capacity for Imazapic, thereby reducing its mobility and potential environmental impact .
Safety And Hazards
Imazapic is considered an environmental hazard due to its harmful effects on aquatic life . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .
Propriétés
IUPAC Name |
5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSGXWMWNRGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034270 | |
| Record name | Imazapic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Imazapyr (IMZR), Imazapic (IMZC), Imazethapyr (IMZT), Imazamox (IMZX) and Imazaquin (IMZQ) ... are classified as imidazolinone (IMI) herbicides and their mode of action is to inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of the amino acids leucine, isoleucine and valine. ... | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Imazapic | |
Color/Form |
Off-white to tan powder | |
CAS RN |
104098-48-8 | |
| Record name | Imazapic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104098-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazapic [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104098488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazapic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZAPIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K98N09T10R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204-206 °C | |
| Record name | Imazapic | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Imazapic is a selective, systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme. [, , , , , ] This enzyme is critical for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, , , ]
A: By inhibiting ALS, imazapic disrupts protein synthesis, ultimately leading to the cessation of cell growth and division in susceptible plants. [, , , ] This results in stunted growth, chlorosis (yellowing of plant tissue), and eventual plant death. [, , , ]
ANone: Imazapic has the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol.
ANone: While the provided research papers do not contain detailed spectroscopic data, spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are commonly employed for structural characterization of compounds like imazapic.
A: Research suggests that the quantity of plant residue does not significantly impact the efficacy of imazapic in controlling downy brome. [] This implies that the herbicide can penetrate through residue layers and reach the soil where it is active.
A: Yes, application timing plays a crucial role in imazapic's efficacy. Studies show that early postemergent applications, targeting the one-to-two leaf growth stage of downy brome, consistently resulted in superior control compared to pre-emergent or later postemergent applications. []
ANone: This section is not applicable to imazapic. Imazapic is a herbicide that acts by inhibiting an enzyme, and it does not possess catalytic properties itself.
ANone: While the provided papers don't delve into specific SAR studies for imazapic, it's known that the imidazolinone ring present in its structure is crucial for binding to and inhibiting the ALS enzyme. Modifications to this ring or other parts of the molecule can alter its activity, potency, and selectivity.
A: Research indicates that imazapic can persist in soil for several months following application, with soil half-lives ranging from 24 to 186 days depending on factors like soil depth and characteristics. [] This persistence can be both beneficial (providing extended weed control) and potentially detrimental (risking carryover injury to sensitive rotational crops). [, , ]
A: While not extensively discussed in the papers, the inclusion of adjuvants like methylated seed oil (MSO) is mentioned as a common practice in imazapic applications. [, , , ] Adjuvants can improve herbicide efficacy by enhancing wetting, spreading, and penetration of the herbicide solution on plant surfaces.
A: Imazapic has been identified as a "leacher" herbicide based on its Groundwater Ubiquity Score (GUS) index, which suggests a potential for downward movement through the soil profile. [] This raises concerns about potential contamination of groundwater resources.
A: Imazapic degradation is influenced by various environmental factors. Studies show that degradation is enhanced by higher temperatures, higher soil pH, increased soil moisture, and the presence of certain soil amendments like biogas slurry. [] Conversely, higher organic matter content can slow down degradation. Microbial activity also plays a significant role, as evidenced by the longer half-life observed in sterilized soil compared to unsterilized soil. []
ANone: While the provided research does not specifically focus on resistance development, it's crucial to acknowledge that repeated use of any herbicide with a single mode of action can lead to the selection of resistant weed biotypes over time. Cross-resistance to other ALS-inhibiting herbicides is also a concern. Therefore, implementing diverse weed management strategies, including cultural and mechanical methods alongside chemical control, is vital for preventing or delaying resistance.
A: The research highlights concerns regarding the potential impact of imazapic on aquatic ecosystems. While specific toxicity data is not provided, its presence in surface water and groundwater samples from paddy field areas raises concerns about potential harm to aquatic organisms. []
ANone: Yes, the research mentions other herbicides that can be used for controlling downy brome and other invasive annual grasses.
- Indaziflam: This herbicide, with a different mode of action (cellulose biosynthesis inhibition), shows promise in providing long-term control of downy brome and other invasive winter annual grasses. [] Research indicates that indaziflam exhibited significantly higher activity compared to imazapic against various winter annual grass species, with the exception of jointed goatgrass. []
- Rimsulfuron: This is another ALS-inhibiting herbicide used for selective winter annual grass control. []
- Glyphosate: This nonselective herbicide can be used for dormant-season applications to control a broader range of weed species, including those that have developed resistance to imazapic. []
A: Several studies highlight the variable impacts of imazapic on native species. While the herbicide can help establish desirable perennials by reducing competition from invasive annual grasses, it can also negatively impact the establishment of certain native species, particularly at higher application rates. [, , , , ]
A: Research suggests that combining prescribed fire with imazapic can be an effective strategy for controlling invasive species like downy brome and deeproot sedge, but careful consideration of timing and potential impacts on desirable species is crucial. [, ]
A: Yes, soil characteristics play a significant role in imazapic's persistence and potential for carryover. Studies demonstrate that cotton exhibited greater sensitivity to imazapic residues in a soil with specific characteristics (potentially related to factors like organic matter content, pH, and clay content) compared to another soil type. [] This highlights the importance of understanding site-specific conditions when making herbicide recommendations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

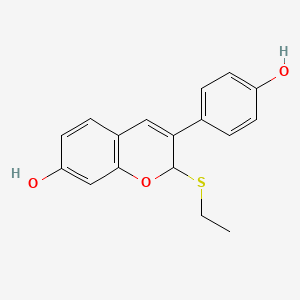
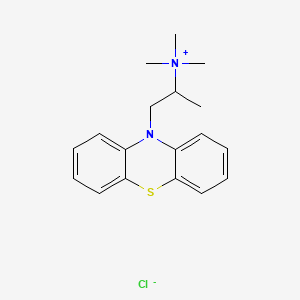
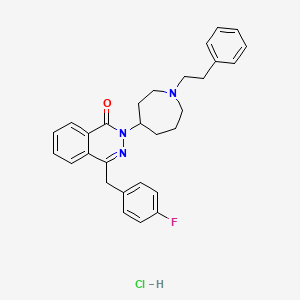
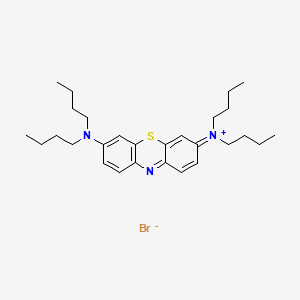
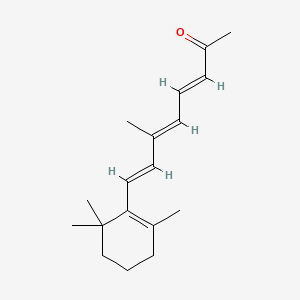
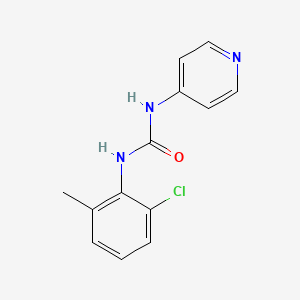


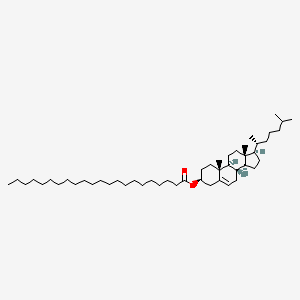
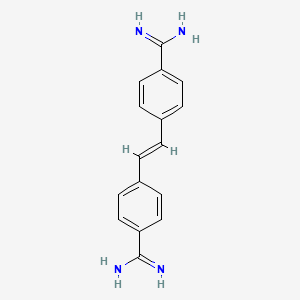
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
